(R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate
Description
(R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate is a chiral thiazolidine derivative characterized by a five-membered heterocyclic ring containing sulfur (thiazolidine), a benzyl substituent at position 3, and a methyl ester at position 2. Its stereochemistry (R-configuration) and functional groups influence its reactivity, bioavailability, and metabolic pathways.
Properties
IUPAC Name |
methyl (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-16-11(14)10-8-17-12(15)13(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSGHRSGFYSWCM-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CSC(=O)N1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743226 | |
| Record name | Methyl (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211360-98-4 | |
| Record name | Methyl (4R)-3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Amino Acid Esters with Carbonyl Sulfur Reagents
- Starting Materials: D-serine methyl ester hydrochloride or analogous chiral amino acid esters.
- Key Reagents: S,S'-dimethyl dithiocarbonate or bis(trichloromethyl) carbonate.
- Solvent: Water or environmentally friendly solvents preferred over organic solvents.
- Conditions: Mild temperatures (5–35 °C), inert atmosphere to prevent oxidation.
- Mechanism: The amino acid ester reacts with the dithiocarbonate to form a cyclic 2-oxooxazolidine intermediate, which upon hydrolysis yields the 2-oxothiazolidine-4-carboxylate structure.
- Yield: Up to 88% for (R)-configured products reported.
- Advantages: Environmentally benign, high safety, easy to control, and high yield.
Benzylation of 2-oxothiazolidine-4-carboxylate Precursors
- After formation of the core 2-oxothiazolidine ring, benzyl groups are introduced at the 3-position through alkylation reactions.
- Typical benzylation involves the reaction of the 2-oxothiazolidine intermediate with benzyl halides under basic conditions.
- Purification is usually achieved by column chromatography to isolate the (R)-methyl 3-benzyl derivative with high purity (>99%).
Detailed Experimental Procedure (Representative Example)
| Step | Procedure | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | React D-serine methyl ester hydrochloride with S,S'-dimethyl dithiocarbonate in water | 5–15 °C for 2–4 h, then 20–30 °C for 5–7 h | Intermediate compound isolated | Inert atmosphere, aqueous medium |
| 2 | Hydrolysis under alkaline conditions to form 2-oxooxazolidine-4-carboxylic acid | Room temperature, controlled pH | ~88% | Use MgSO4 for drying, chromatography purification |
| 3 | Benzylation using benzyl bromide or chloride | Basic conditions, organic solvent | ~85–90% | Column chromatography for purification |
| 4 | Esterification to obtain methyl ester | Methanol, acid or base catalysis | High | Ensures formation of methyl ester derivative |
Analytical Characterization and Purity
- NMR Data:
- ^1H NMR shows characteristic aromatic protons at 7.2–7.3 ppm (multiplet, 5H for benzyl group), methine and methylene protons around 3.4–4.2 ppm, and methyl ester singlet near 3.5 ppm.
- ^13C NMR confirms carbonyl carbons (~173 ppm), aromatic carbons (~128 ppm), and aliphatic carbons consistent with oxothiazolidine ring.
- Mass Spectrometry:
- Purity:
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
- The water-based method for synthesizing the 2-oxooxazolidine core is superior in terms of environmental impact and operational safety compared to older methods using organic solvents.
- Maintaining low temperature during initial reaction steps prevents side reactions and racemization, preserving the (R)-configuration.
- Benzylation must be carefully controlled to avoid over-alkylation or side reactions; use of mild bases and controlled stoichiometry is critical.
- Purification by column chromatography using pentane/ether gradients efficiently separates the desired product from impurities.
- Analytical data confirm the stereochemical integrity and high purity of the final (R)-methyl 3-benzyl-2-oxothiazolidine-4-carboxylate, making it suitable for further synthetic applications or biological evaluation.
Chemical Reactions Analysis
Types of Reactions: (R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of corresponding alcohols or amines.
Substitution: Generation of various substituted thiazolidine derivatives.
Scientific Research Applications
Cardiovascular Health
Research indicates that derivatives of 2-oxothiazolidine-4-carboxylic acid, including (R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate, exhibit promising vasodilatory effects. These compounds can potentially be used in the treatment and prophylaxis of cardiovascular disorders such as angina pectoris. The mechanism involves the modulation of nitric oxide pathways, leading to improved blood flow and reduced cardiac strain .
Antioxidant Properties
Studies have demonstrated that this compound possesses significant antioxidant properties. In vivo studies have shown that this compound can inhibit oxidative stress markers during myocardial infarction, providing protective effects against cardiac damage. This suggests its potential use in managing oxidative stress-related conditions .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In models of airway remodeling, it has been shown to attenuate inflammation by modulating key signaling pathways such as NF-kB and Nrf2, which are crucial for cellular responses to oxidative stress and inflammation .
Skin Protection and Anti-aging
This compound is being explored in cosmetic formulations aimed at skin rejuvenation and protection against photo-aging. Its ability to inhibit melanin synthesis makes it a candidate for skin lightening products without the irritation commonly associated with other agents like hydroquinone .
Skin Repair Mechanisms
The compound's role as a precursor to cysteine is significant in skin repair processes. Cysteine is vital for the synthesis of glutathione, an important antioxidant that helps protect skin cells from damage caused by UV exposure and environmental pollutants .
Case Studies and Research Findings
Summary of Findings
The applications of this compound span multiple domains, highlighting its versatility as both a pharmaceutical agent and a cosmetic ingredient. Its antioxidant, anti-inflammatory, and skin-rejuvenating properties position it as a valuable compound in the development of new therapeutic strategies and cosmetic formulations.
Mechanism of Action
The mechanism by which (R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.
Comparison with Similar Compounds
Structural Differences :
- OTC lacks the benzyl group and methyl ester, instead featuring a carboxylic acid at position 4 (vs. methyl ester in the target compound).
Functional Impact : - OTC acts as a cysteine prodrug, undergoing enzymatic conversion to cysteine via 5-oxo-L-prolinase, which elevates intracellular glutathione levels in lymphocytes .
- The carboxylic acid group in OTC enhances water solubility but may limit membrane permeability compared to the more lipophilic methyl ester in the target compound.
Therapeutic Relevance : - OTC demonstrates protective effects against acetaminophen toxicity in mice by promoting glutathione synthesis, a mechanism dependent on cysteine availability .
Methyl (4R)-2-Oxo-1,3-Oxazolidine-4-Carboxylate
Structural Differences :
- Replaces the thiazolidine sulfur with oxygen, forming an oxazolidine ring.
Functional Impact : - Oxygen’s higher electronegativity may increase ring stability but reduce participation in sulfur-mediated metabolic pathways (e.g., disulfide bond formation) .
(R)-Methyl 3-((4-Methoxybenzyl)Oxy)Butanoate
Structural Differences :
- Features a butanoate backbone instead of a thiazolidine ring, with a 4-methoxybenzyloxy substituent. Functional Impact:
- The methoxybenzyl group enhances steric bulk and electron density, which may influence synthetic accessibility and regioselectivity in further modifications .
Data Tables
Table 1. Structural and Functional Comparison
Key Research Findings
Prodrug Efficacy: OTC’s carboxylic acid group facilitates its conversion to cysteine, directly increasing intracellular glutathione in lymphocytes, a critical mechanism for detoxification .
Ring Heteroatom Effects : Oxazolidine derivatives (e.g., methyl (4R)-2-oxo-1,3-oxazolidine-4-carboxylate) exhibit greater hydrolytic stability compared to thiazolidines due to reduced ring strain and stronger C–O bonds .
Synthetic Flexibility: The methoxybenzyl-protected butanoate derivative demonstrates high-yield synthesis (94%) under mild conditions, suggesting that analogous strategies could optimize the production of the target compound .
Biological Activity
(R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a thiazolidine ring with a methyl ester and a benzyl group. The synthesis typically involves multicomponent reactions (MCRs) that facilitate the formation of thiazolidine derivatives with various substituents to enhance biological activity .
Antitumor Activity
Numerous studies have reported the antitumor properties of thiazolidine derivatives, including this compound. For instance, derivatives of thiazolidin-4-one have demonstrated significant cytotoxicity against various cancer cell lines, including glioblastoma and colorectal carcinoma. The compound exhibited an IC50 value in the low micromolar range, indicating potent antitumor activity .
Enzyme Inhibition
This compound has also shown potential as an enzyme inhibitor . Studies indicate that it can inhibit α-amylase and urease activities, which are critical in carbohydrate metabolism and urea cycle processes, respectively. The compound's inhibition rates were comparable to standard inhibitors .
Antiviral Activity
Research into thiazolidine derivatives has highlighted their ability to inhibit neuraminidase enzymes associated with influenza viruses. While specific data on this compound is limited, related compounds have shown moderate inhibitory activity against viral neuraminidase, suggesting potential antiviral applications .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Induction of Apoptosis : Compounds in this class have been shown to promote apoptosis in cancer cells through various pathways, including caspase activation and modulation of Bcl-2 family proteins .
- Oxidative Stress Modulation : Thiazolidines may exert antioxidant effects by scavenging free radicals and reducing oxidative stress, which is crucial in preventing cellular damage in cancer and cardiovascular diseases .
- Enzymatic Inhibition : By binding to active sites or allosteric sites on target enzymes, these compounds can effectively inhibit their activity, impacting metabolic pathways relevant to disease progression .
Case Studies
Several case studies illustrate the efficacy of thiazolidine derivatives in preclinical models:
- A study demonstrated that treatment with a thiazolidine derivative led to a significant reduction in tumor volume in mice bearing xenograft tumors .
- Another investigation highlighted the protective effects of related compounds against myocardial infarction in rat models, showcasing their cardioprotective properties through anti-inflammatory mechanisms .
Q & A
Basic Questions
Q. What are the established synthetic routes for (R)-Methyl 3-benzyl-2-oxothiazolidine-4-carboxylate, and how is its enantiomeric purity validated?
- Methodology : Synthesis typically involves multi-step reactions, including cyclization of thiazolidine precursors and stereoselective introduction of the benzyl group. Enantiomeric purity is validated using chiral HPLC or polarimetry, while structural confirmation employs , , and high-resolution mass spectrometry (HRMS). For crystallographic verification, SHELX programs (e.g., SHELXL) are widely used for refining single-crystal X-ray diffraction data to confirm stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology : Follow GHS-compliant guidelines:
- Use fume hoods to avoid inhalation of vapors.
- Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Store in airtight containers under inert gas (e.g., N) in cool, dry conditions to prevent degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazolidine derivatives like this compound?
- Methodology : Contradictions often arise from variations in:
- Enantiomeric purity : Use chiral chromatography to confirm no contamination by the (S)-isomer, which may have divergent activity .
- Assay conditions : Standardize cell-based assays (e.g., pH, temperature, and solvent controls) to minimize confounding factors.
- Data normalization : Express activity relative to internal controls (e.g., creatinine ratios in urinary excretion studies) to improve comparability .
Q. What experimental design considerations are critical for studying the metabolic pathways of this compound in vivo?
- Methodology :
- Dose optimization : Conduct pharmacokinetic studies to determine bioavailability and half-life, as seen in phase I trials for related thiazolidine compounds (e.g., 70–100 mg/kg dosing intervals) .
- Metabolite profiling : Use LC-MS/MS to identify oxidation or conjugation products in urine/serum.
- Control groups : Include placebo and enantiomer controls to isolate stereospecific effects .
Q. How does stereochemistry influence the biological activity of this compound compared to its (S)-isomer?
- Methodology :
- Enzyme binding assays : Compare IC values for both enantiomers using target enzymes (e.g., oxalate-metabolizing enzymes).
- Molecular docking : Perform computational simulations to analyze steric and electronic interactions in chiral binding pockets.
- In vivo studies : Assess urinary oxalate excretion (as in ) to quantify stereospecific efficacy differences .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
